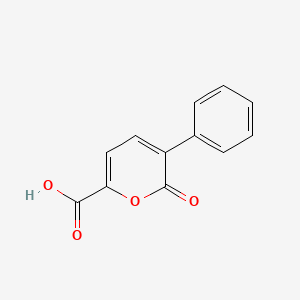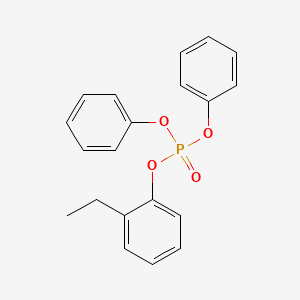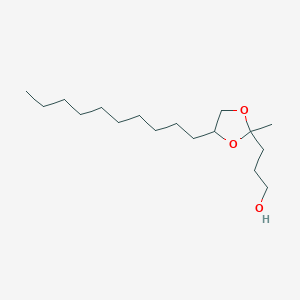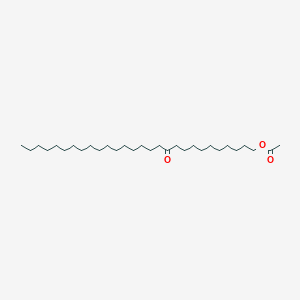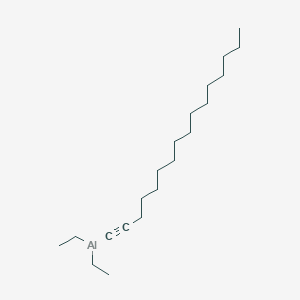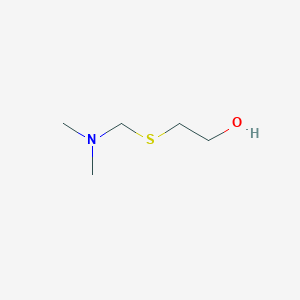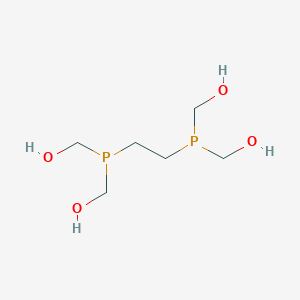![molecular formula C16H20N2O4 B14358327 3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] CAS No. 91778-82-4](/img/structure/B14358327.png)
3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is an organic compound characterized by the presence of two hydroxyethyl groups attached to a phenylene core through prop-2-enamide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] typically involves the reaction of 1,4-phenylenediamine with 2-hydroxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylene core can interact with aromatic residues in proteins, influencing their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropionate
- 2,2’-[(2-nitro-1,4-phenylene)diimino]bisethanol
Uniqueness
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is unique due to its specific combination of hydroxyethyl and prop-2-enamide groups attached to a phenylene core. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Propriétés
Numéro CAS |
91778-82-4 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3-[4-[3-(2-hydroxyethylamino)-3-oxoprop-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H20N2O4/c19-11-9-17-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)18-10-12-20/h1-8,19-20H,9-12H2,(H,17,21)(H,18,22) |
Clé InChI |
FAOVCGKHVMHOJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCCO)C=CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
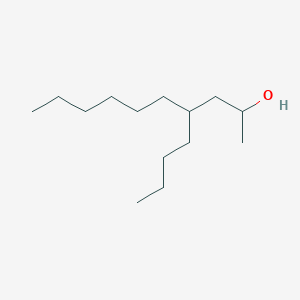
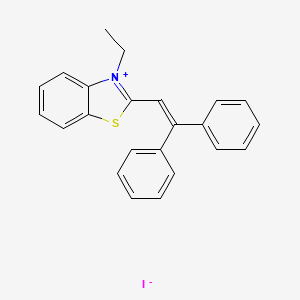
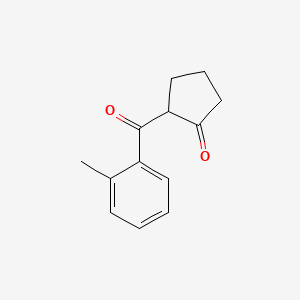

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
